Diphenyl spiro[4.5]dec-6-en-6-yl phosphate
Description
Diphenyl spiro[4.5]dec-6-en-6-yl phosphate is a chemical compound characterized by its unique spiro structure, where two rings share a single atom. This compound is known for its applications in various fields, including organic electronics and materials science .
Properties
CAS No. |
62702-02-7 |
|---|---|
Molecular Formula |
C22H25O4P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
diphenyl spiro[4.5]dec-9-en-10-yl phosphate |
InChI |
InChI=1S/C22H25O4P/c23-27(24-19-11-3-1-4-12-19,25-20-13-5-2-6-14-20)26-21-15-7-8-16-22(21)17-9-10-18-22/h1-6,11-15H,7-10,16-18H2 |
InChI Key |
DCTLRZFOZBRLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl spiro[4.5]dec-6-en-6-yl phosphate typically involves the reaction of phosphoric acid derivatives with spiro compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spiro structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diphenyl spiro[4.5]dec-6-en-6-yl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while reduction may yield phosphine compounds. Substitution reactions can produce a wide range of substituted spiro compounds .
Scientific Research Applications
Diphenyl spiro[4.5]dec-6-en-6-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which diphenyl spiro[4.5]dec-6-en-6-yl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diphenyl spiro[4.5]dec-6-en-6-yl phosphate include:
- Spiro[2.2]pentane
- Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
- Spiro[acridine-9,9’-fluorene]
Uniqueness
What sets this compound apart from these similar compounds is its specific spiro structure and the presence of phosphate groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
